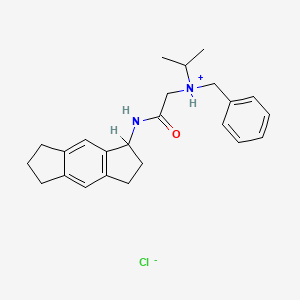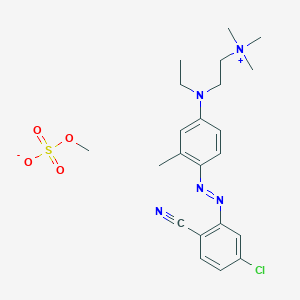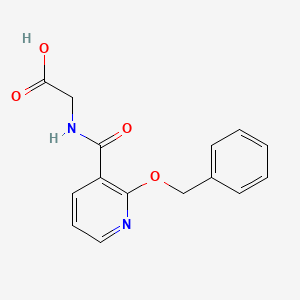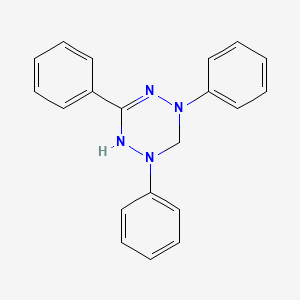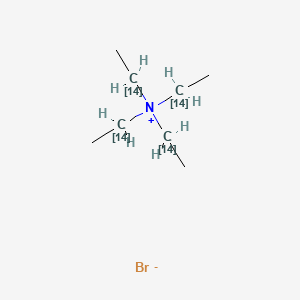
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are often used in disinfectants and antiseptics. This specific compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R’-X→R3N-R’+X−
In this case, the tertiary amine is triethylamine, and the alkyl halide is ethyl bromide labeled with carbon-14. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification is typically achieved through crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as ethanaminium derivatives.
Oxidation: Products include oxidized forms of the compound.
Hydrolysis: Products include the corresponding amine and alcohol.
科学的研究の応用
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is used in various scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in labeling experiments to trace biochemical pathways and study cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new antimicrobial agents and disinfectants.
作用機序
The mechanism of action of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The carbon-14 labeling allows researchers to trace the compound’s distribution and interaction within biological systems.
類似化合物との比較
Similar Compounds
Tetramethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Tetraethylammonium Bromide: Similar structure but without the carbon-14 labeling.
Benzalkonium Chloride: A widely used disinfectant with a similar mechanism of action.
Uniqueness
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is unique due to its carbon-14 labeling, which makes it particularly valuable in research applications. This labeling allows for precise tracing and study of the compound’s behavior in various systems, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C8H20BrN |
|---|---|
分子量 |
218.13 g/mol |
IUPAC名 |
tetra((114C)ethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2; |
InChIキー |
HWCKGOZZJDHMNC-UVYPSEKWSA-M |
異性体SMILES |
C[14CH2][N+]([14CH2]C)([14CH2]C)[14CH2]C.[Br-] |
正規SMILES |
CC[N+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


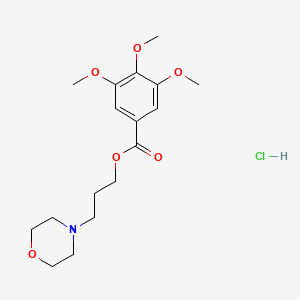
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
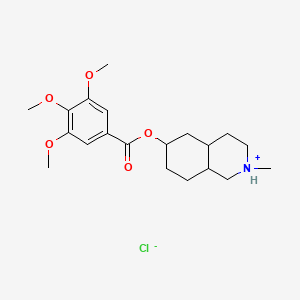
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)



![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
